molecular formula C6H6O9S3 B14317606 Benzene-1,2,3-trisulfonic acid CAS No. 109999-69-1

Benzene-1,2,3-trisulfonic acid

Cat. No.: B14317606
CAS No.: 109999-69-1
M. Wt: 318.3 g/mol
InChI Key: MHWVMMHIJHHXQP-UHFFFAOYSA-N
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Description

Benzene-1,3,5-trisulfonic acid (H₃BTS, CAS 617-99-2) is a sulfonic acid derivative featuring three sulfonic acid groups (-SO₃H) symmetrically substituted at the 1, 3, and 5 positions of the benzene ring. This compound is an analogue of trimesic acid (benzene-1,3,5-tricarboxylic acid) but replaces carboxyl groups with sulfonic acid moieties, significantly altering its chemical behavior and applications. H₃BTS is synthesized via sulfonation of benzene or its derivatives, enabling large-scale production for materials science applications .

Key properties include:

  • High thermal stability: Decomposition occurs above 550°C, making it superior to carboxylate-based frameworks .
  • Strong acidity: The three sulfonic acid groups confer high acidity, useful in catalysis and ion-exchange materials.
  • Coordination versatility: Acts as a polydentate ligand in metal-organic frameworks (MOFs), forming stable complexes with rare earth (RE) ions like La³⁺, Eu³⁺, and Nd³⁺ .

Properties

CAS No.

109999-69-1

Molecular Formula

C6H6O9S3

Molecular Weight

318.3 g/mol

IUPAC Name

benzene-1,2,3-trisulfonic acid

InChI

InChI=1S/C6H6O9S3/c7-16(8,9)4-2-1-3-5(17(10,11)12)6(4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15)

InChI Key

MHWVMMHIJHHXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2,3-trisulfonic acid can be synthesized through the sulfonation of benzene. The process involves the electrophilic substitution reaction where benzene reacts with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum). The reaction conditions typically include heating benzene under reflux with concentrated sulfuric acid or fuming sulfuric acid at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of oleum as a sulfonating agent ensures a high yield of the desired product. The reaction is carefully controlled to maintain the appropriate temperature and concentration of reagents to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2,3-trisulfonic acid primarily undergoes electrophilic substitution reactions due to the presence of the electron-withdrawing sulfonic acid groups. These reactions include further sulfonation, nitration, and halogenation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, halobenzene, and additional sulfonated benzene compounds .

Scientific Research Applications

Chemistry: Benzene-1,2,3-trisulfonic acid is used as a precursor in the synthesis of various chemical compounds. Its sulfonic acid groups make it a valuable intermediate in the production of dyes, detergents, and other specialty chemicals .

Biology and Medicine: In biological research, this compound derivatives are used as fluorescent tags and probes. These compounds can be used to study cellular processes and molecular interactions due to their ability to bind to specific biomolecules .

Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits in pipes and equipment makes it valuable in maintaining the efficiency of industrial systems .

Mechanism of Action

The mechanism of action of benzene-1,2,3-trisulfonic acid involves its ability to act as an electrophile in various chemical reactions. The sulfonic acid groups enhance the electrophilic nature of the benzene ring, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic processes to introduce functional groups onto the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimesic Acid (Benzene-1,3,5-Tricarboxylic Acid)

Property Benzene-1,3,5-Trisulfonic Acid (H₃BTS) Trimesic Acid
Thermal Stability Decomposes at ~550°C Decomposes at ~300°C
Coordination Modes Two sulfonate groups bind RE ions; third participates in H-bonding All three carboxylates bind metals, forming dense networks
Framework Stability Retains structure up to 300°C (after dehydration) Prone to collapse upon heating
Applications Stable MOFs for gas storage Porous materials for catalysis

H₃BTS-based frameworks (e.g., [La(BTS)(H₂O)₅]) exhibit layered structures stabilized by hydrogen bonds, contrasting with trimesic acid’s 3D networks. The sulfonate groups’ higher thermal resilience makes H₃BTS preferable for high-temperature applications .

Benzene-1,4-Disulfonic Acid (H₂BDS)

Property H₃BTS H₂BDS
Acidity pKa ~0.5 (per -SO₃H group) pKa ~1.0 (per -SO₃H)
Coordination Binds 2–3 RE ions per ligand Binds 1–2 metal ions
Structural Flexibility Forms 2D layers with uncoordinated sulfonates Linear chains or small clusters

H₃BTS’s trifunctional nature enables more complex frameworks than H₂BDS, though both enhance MOF thermal stability compared to carboxylates .

Benzene-1,3,5-Trisulfonyl Trichloride

Property H₃BTS Trisulfonyl Trichloride
Reactivity Acidic ligand for MOFs Precursor for sulfonamide polymers
Applications Rare earth MOFs Monomer in imide network polymers (INPs)

The trichloride derivative (CAS 21538-06-7) is a key intermediate for synthesizing H₃BTS-derived polymers, highlighting the compound’s versatility in organic and materials chemistry .

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